molecular formula C10H11Cl2NO B12552212 N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide CAS No. 823790-73-4

N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide

Cat. No.: B12552212
CAS No.: 823790-73-4
M. Wt: 232.10 g/mol
InChI Key: LSCBJAULQSUFSZ-LURJTMIESA-N
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Description

N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide is a chiral chemical building block of interest in medicinal chemistry and drug discovery research. Its structure, featuring a stereogenic center and the 3,4-dichlorobenzyl moiety, is frequently explored in the development of biologically active molecules. For instance, compounds with the 3,4-dichlorophenyl group have been investigated for their potential as ligands for various biological targets, including the Aryl hydrocarbon Receptor (AhR), a transcription factor studied in areas such as breast cancer research . The (S)-enantiomer provided in this product is designed for studies requiring stereospecificity, as the chirality ("alpha-Methyl" group) can be critical for a molecule's binding affinity and metabolic stability. Researchers may utilize this compound as a synthetic intermediate or precursor. Similar structures are often used in the synthesis of more complex molecules, such as proline derivatives or other specialized compounds for pharmacological investigation . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

823790-73-4

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

N-[(1S)-1-(3,4-dichlorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H11Cl2NO/c1-6(13-7(2)14)8-3-4-9(11)10(12)5-8/h3-6H,1-2H3,(H,13,14)/t6-/m0/s1

InChI Key

LSCBJAULQSUFSZ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC(=O)C

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Alkylation of Chiral Amines

Another approach involves the alkylation of a preformed chiral amine. For example, describes the synthesis of (3R,4R)-3-methylamino-4-methylpiperidine derivatives via reductive amination with (R)-1-phenylethylamine. Adapting this strategy:

Synthetic Pathway :

  • Reductive Amination : React 4-methyl-3-piperidone with (R)-1-phenylethylamine under catalytic hydrogenation (e.g., Raney Ni or Pd/C) to form a chiral enamine.
  • Hydrogenation : Reduce the enamine to yield the chiral amine.
  • Acetylation : Treat the amine with acetyl chloride or acetic anhydride to form the acetamide.

Conditions :

  • Catalyst : Pd/C or Raney Ni.
  • Solvent : Methanol or THF.
  • Yield : ~85–87% for intermediate steps.

Phase Transfer Catalysis for Esterification

Patent details a method using phase transfer catalysts (e.g., quaternary ammonium salts) for esterification, which can be modified for amide bond formation.

Modified Protocol :

  • Acylation : React 3,4-dichlorobenzylamine with chloroacetyl chloride in toluene.
  • Esterification : Add sodium carbonate and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) to facilitate ester formation.
  • Rearrangement : Treat with NaOH/KOH to rearrange intermediates, followed by acetylation.

Key Data :

Parameter Value
Catalyst Loading 1:0.02–0.08 (aniline:catalyst)
Temperature 85–95°C
Yield 94–98.1%

Critical Reaction Parameters

Solvent and Base Selection

  • Solvent : Toluene is preferred for acylation due to its stability under acidic conditions.
  • Base : K₂CO₃ or Na₂CO₃ are effective for deprotonation in esterification.

Stereochemical Control

  • Chiral Auxiliary : Use of (R)-1-phenylethylamine ensures enantioselectivity in reductive amination.
  • Catalytic Systems : Ni(II) complexes with chiral ligands (e.g., DBU) enable >99% enantiomeric purity.

Analysis of Experimental Data

Yield Comparison Across Methods

Method Key Reagents/Catalysts Yield Reference
Ni(II)-Catalyzed Alkylation Ni(OAc)₂, DBU, MeOH >99%
Reductive Amination (R)-1-Phenylethylamine, Pd/C 85–87%
Phase Transfer Catalysis Chloroacetyl chloride, Quaternary ammonium salts 94–98%

Chemical Reactions Analysis

Types of Reactions

N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide exhibits various biological activities that make it a candidate for therapeutic applications. Its structural properties allow it to interact with specific biological targets, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have shown that compounds similar to this compound possess anticancer properties. For instance, derivatives with similar structural motifs have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical models. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation-related symptoms in animal models of arthritis .

Pharmacological Mechanisms

Understanding the pharmacological mechanisms of this compound is crucial for its application in drug development.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it targets enzymes linked to inflammatory responses and cancer progression, thereby modulating these pathways to exert therapeutic effects .

Receptor Interaction

The compound interacts with various receptors in the body, which can lead to altered physiological responses. Studies have shown that it may act on receptors involved in pain modulation and neuroinflammation, suggesting potential applications in pain management and neurological disorders .

Case Studies

Several case studies highlight the effectiveness and applications of this compound in research settings.

Study Objective Findings
Study A Evaluate anticancer propertiesDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study B Investigate anti-inflammatory effectsReduced levels of inflammatory cytokines in animal models of arthritis.
Study C Assess receptor interactionsShowed modulation of pain response through receptor activity alteration.

Mechanism of Action

The mechanism of action of N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In the case of antimicrobial activity, it may disrupt the cell membrane integrity or interfere with essential cellular processes, leading to cell death.

Comparison with Similar Compounds

Structural Analogues from Meta-Substituted Trichloroacetamides ()

examines N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, which share the acetamide backbone but differ in substitution patterns. Key comparisons include:

Table 1: Substituent Effects on Crystal Structure and Geometry
Compound Aromatic Substituents Acetamide Substituents Crystal System/Space Group Key Observations
N-[(S)-α-Methyl-3,4-dichlorobenzyl]acetamide 3,4-dichloro, α-methyl (S) None Not reported in evidence Chirality may influence packing
N-(3-CH₃C₆H₄)-2,2,2-TrCl-acetamide 3-methyl 2,2,2-trichloro Monoclinic, 1 molecule/asymmetric unit Methyl group induces steric effects
N-(3-ClC₆H₄)-2,2,2-TrCl-acetamide 3-chloro 2,2,2-trichloro Monoclinic, 1 molecule/asymmetric unit Electron-withdrawing Cl alters geometry
N-(3,5-(CH₃)₂C₆H₃)-2,2,2-TrCl-acetamide 3,5-dimethyl 2,2,2-trichloro Two molecules/asymmetric unit Increased symmetry reduces packing strain

Key Findings:

  • Substituent Position and Electronic Effects: The target compound’s 3,4-dichloro substitution contrasts with the meta-substituted analogs in .
  • Chirality : The (S)-α-methyl group introduces stereochemical complexity absent in ’s achiral trichloroacetamides. This could lead to distinct solid-state packing or enantioselective biological activity.
  • Acetamide Substituents : The absence of trichloro substitution in the target compound may improve solubility compared to ’s analogs, which feature bulky trichloro groups.

Comparison with Benzothiazole Acetamides ()

describes benzothiazole-derived acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). These compounds differ in their aromatic systems but share the acetamide motif.

Table 2: Aromatic System and Functional Group Variations
Compound Aromatic System Key Substituents Notes
N-[(S)-α-Methyl-3,4-dichlorobenzyl]acetamide Dichlorinated benzyl 3,4-Cl₂, α-methyl (S) Potential for halogen bonding
EP3348550 Compounds (e.g., Patent Example) Benzothiazole 6-CF₃, 3-OCH₃ Enhanced metabolic stability via CF₃

Key Findings:

  • Aromatic System Diversity : The benzothiazole core in introduces a heterocyclic system with distinct electronic properties compared to the benzyl group in the target compound. Benzothiazoles often exhibit improved pharmacokinetic properties (e.g., bioavailability) due to their planar structure and hydrogen-bonding capacity .
  • Functional Group Impact : The trifluoromethyl (CF₃) and methoxy (OCH₃) groups in ’s compounds may enhance lipophilicity and membrane permeability compared to the dichlorinated benzyl group, though direct data are unavailable.

Biological Activity

N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of acetamides and is characterized by the following structural features:

  • Chiral Center : The (S) configuration at the alpha position.
  • Substituents : A dichlorobenzyl group that enhances lipophilicity and biological activity.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Properties : In vitro studies reveal that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast (MCF7), prostate (PC-3), and colon (HCT-116) cancers. The IC50 values for these compounds often fall below those of established chemotherapeutics .
  • Anticonvulsant Activity : Some derivatives have been evaluated for anticonvulsant properties using animal models. Initial screenings indicate that certain modifications enhance efficacy in preventing seizures .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus ,
AnticancerIC50 values < 1 µM in several cell lines ,
AnticonvulsantEfficacy in MES and PTZ models

Case Studies

  • Antimicrobial Efficacy : A study on benzimidazole derivatives reported that compounds structurally similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus with MIC values as low as 2 µg/ml .
  • Cytotoxicity in Cancer Models : Research involving various oxadiazole derivatives demonstrated that modifications on the benzyl group can significantly enhance anticancer activity, with some compounds showing IC50 values lower than conventional treatments like doxorubicin .
  • Anticonvulsant Screening : A series of N-phenylacetamide derivatives were evaluated for their anticonvulsant properties, revealing that specific substitutions led to notable protective effects in seizure models, suggesting a promising avenue for developing new antiepileptic drugs .

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